molecular formula C20H27N3O B2377314 N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide CAS No. 2262381-38-2

N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide

Cat. No.: B2377314
CAS No.: 2262381-38-2
M. Wt: 325.456
InChI Key: FHQNOVRSUFWJDM-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyanocyclohexyl group, a phenylazetidinyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide sources under basic conditions to form the cyanocyclohexyl intermediate.

    Synthesis of the Phenylazetidinyl Intermediate: This step involves the preparation of the azetidine ring, which is achieved by reacting phenylacetic acid with suitable reagents to form the azetidinone, followed by methylation.

    Coupling Reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the phenylazetidinyl intermediate under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)acetamide: Similar structure with an acetamide group instead of propanamide.

    N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

Uniqueness

N-(1-Cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-methyl-2-phenylazetidin-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15-13-23(18(15)17-9-5-3-6-10-17)16(2)19(24)22-20(14-21)11-7-4-8-12-20/h3,5-6,9-10,15-16,18H,4,7-8,11-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQNOVRSUFWJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(C)C(=O)NC3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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